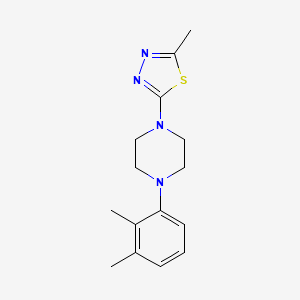![molecular formula C21H18N2O2S2 B12266553 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B12266553.png)
2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylethylsulfanyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . This reaction yields a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one in significant yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted pyrimidine derivatives.
Scientific Research Applications
2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl and phenylethyl groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-2-oxo-2-phenylethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another pyrimidine derivative with a benzothieno ring .
6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one: Shares a similar pyrimidine core but with different substituents.
Uniqueness
The uniqueness of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18N2O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
SOHQSTGLORBSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12266471.png)
![6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266473.png)
![4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266474.png)
![4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12266480.png)
![4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266484.png)
![4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12266497.png)
[(pyridin-2-yl)methyl]amine](/img/structure/B12266501.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12266510.png)
![4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266511.png)
![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12266514.png)
![3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B12266525.png)
![1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B12266530.png)

![9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266532.png)
